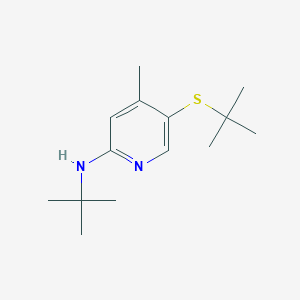

N-(tert-Butyl)-5-(tert-butylthio)-4-methylpyridin-2-amine

Description

N-(tert-Butyl)-5-(tert-butylthio)-4-methylpyridin-2-amine is a pyridine derivative featuring a tert-butyl group at the N-position, a tert-butylthio substituent at the 5-position, and a methyl group at the 4-position. This compound’s structure combines steric bulk (from tert-butyl groups) and electron-donating/withdrawing effects (thioether and methyl groups), making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., ligand design).

Properties

Molecular Formula |

C14H24N2S |

|---|---|

Molecular Weight |

252.42 g/mol |

IUPAC Name |

N-tert-butyl-5-tert-butylsulfanyl-4-methylpyridin-2-amine |

InChI |

InChI=1S/C14H24N2S/c1-10-8-12(16-13(2,3)4)15-9-11(10)17-14(5,6)7/h8-9H,1-7H3,(H,15,16) |

InChI Key |

IZWQDMKRHWWNKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1SC(C)(C)C)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-5-(tert-butylthio)-4-methylpyridin-2-amine typically involves the introduction of tert-butyl and tert-butylthio groups to a pyridine ring. One common method involves the use of tert-butylthiol and tert-butyl bromide as reagents. The reaction is usually carried out under anhydrous conditions with a suitable base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyridine ring undergoes electrophilic substitution, with substituents directing reactivity. The tert-butylthio group (-S-t-Bu) acts as an electron-donating group via resonance, favoring para/ortho positions, while the methyl and N-tert-butyl groups contribute steric hindrance.

| Reaction Type | Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro derivative | Steric hindrance limits substitution to less hindered positions. |

| Sulfonation | H₂SO₄, SO₃ | Pyridine sulfonic acid derivatives | Predominantly occurs at the 3-position. |

Nucleophilic Substitution at the Thioether Group

The tert-butylthio group (-S-t-Bu) participates in nucleophilic substitution, enabling sulfur replacement with other nucleophiles.

| Reaction Type | Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Thioether cleavage | H₂O₂, AcOH, 0°C → RT | Sulfoxide (R-S(=O)-t-Bu) | Controlled oxidation yields sulfoxide without over-oxidation. |

| Displacement | KOt-Bu/DMF, alkyl halides | Alkylthio derivatives | Steric bulk slows reaction kinetics. |

Oxidation Reactions

The thioether moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on conditions.

| Reaction Type | Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Mild oxidation | H₂O₂, CH₃COOH | Sulfoxide (R-S(=O)-t-Bu) | Selective oxidation at 0°C. |

| Strong oxidation | mCPBA, DCM | Sulfone (R-SO₂-t-Bu) | Complete conversion requires excess oxidant. |

Amine Group Reactivity

The N-tert-butyl amine exhibits limited nucleophilicity due to steric hindrance but can undergo alkylation or acylation under forcing conditions.

| Reaction Type | Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Acylation | AcCl, Et₃N, DCM | N-Acetyl derivative | Low yield due to steric effects . |

| Deprotection | HCl (gas), dioxane | Primary amine | Requires prolonged exposure . |

Interaction with Metal Catalysts

The compound participates in cross-coupling reactions facilitated by transition metals, leveraging the pyridine ring’s coordination capability.

| Reaction Type | Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | Moderate yields due to steric bulk. |

Comparative Analysis with Structural Analogs

Compared to analogs like 5-(tert-butylthio)-N-isopropyl-4-methylpyridin-2-amine, the N-tert-butyl group reduces reactivity in nucleophilic substitutions but enhances stability under oxidative conditions.

| Property | N-(tert-Butyl) Derivative | N-Isopropyl Derivative |

|---|---|---|

| Oxidation Rate | Slower (steric shielding) | Faster |

| Sulfur Reactivity | Reduced nucleophilicity | Higher |

Key Insights

-

Steric Effects : Bulky tert-butyl groups dominate reactivity, slowing electrophilic/nucleophilic attacks.

-

Thioether Reactivity : The -S-t-Bu group is a versatile site for oxidation or substitution, enabling functionalization.

-

Synthetic Utility : Limited amine reactivity necessitates tailored conditions for derivatization .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Anticancer Properties

N-(tert-Butyl)-5-(tert-butylthio)-4-methylpyridin-2-amine has been identified as a lead compound in drug discovery efforts aimed at developing new anti-inflammatory and anticancer therapies. Research indicates that compounds with similar structures exhibit significant biological activities, particularly in inhibiting specific enzymes involved in inflammatory pathways and cancer progression.

1.2 Mechanistic Studies

Studies have shown that this compound interacts with various biological targets, including receptors and enzymes, which are crucial for its therapeutic potential. For instance, the compound's unique structure allows it to modulate enzyme activity, potentially leading to reduced inflammation and tumor growth .

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its functional groups can be modified through various chemical reactions, enabling the synthesis of derivatives with enhanced properties or new functionalities.

2.2 Synthesis Pathways

The synthesis of this compound typically involves multiple steps, including the formation of the pyridine ring and subsequent introduction of the tert-butylthio group. Controlled conditions are essential to minimize side reactions, often necessitating the use of inert atmospheres and precise temperature control.

Several studies have documented the biological activities associated with this compound:

4.1 In Vivo Studies

In vivo experiments have demonstrated that this compound can significantly reduce markers of inflammation in animal models, indicating its potential utility in treating diseases characterized by excessive inflammatory responses .

4.2 Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into how modifications to the compound's structure can affect its biological activity. For example, variations in the alkyl groups or modifications to the pyridine ring can lead to enhanced efficacy or reduced toxicity, guiding future drug design efforts .

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-5-(tert-butylthio)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and tert-butylthio groups can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects: tert-Butyl vs. Other Alkyl/Aryl Groups

- Steric and Electronic Profiles: The tert-butyl group in the target compound is a bulky, electron-donating substituent. Similar tert-butyl-containing analogs, such as (4-tert-Butyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (), show enhanced stability and hydrophobic interactions in medicinal applications due to steric shielding .

Thioether vs. Sulfonyl/Sulfonamide Groups :

- The tert-butylthio (S-tert-butyl) group in the target compound is less electron-withdrawing compared to sulfonyl groups (e.g., 5-(tert-butylsulfonyl)-2-pyrrolidin-1-ylpyrimidin-4-amine , ). This difference may influence redox stability and interactions with biological targets, as sulfonyl groups often enhance hydrogen-bonding capacity .

Heterocyclic Core Modifications

- Pyridine vs. Pyrimidine/Imidazole: Pyridine derivatives, such as tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate (), prioritize aromatic π-π stacking and nitrogen lone-pair interactions. Benzoimidazole-pyridine hybrids (e.g., ) demonstrate synergistic effects in kinase inhibition due to their planar, fused-ring systems, whereas the target compound’s single pyridine ring may limit such interactions .

Data Tables: Key Properties of Comparable Compounds

Biological Activity

N-(tert-Butyl)-5-(tert-butylthio)-4-methylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its therapeutic potential.

- Molecular Formula : C14H24N2S

- Molecular Weight : 238.39 g/mol

- CAS Number : 1355178-66-3

The compound features a pyridine ring substituted with tert-butyl and tert-butylthio groups, which enhance its lipophilicity and may influence its interaction with biological systems .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have focused on its ability to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis. For instance, compounds with similar structural features have shown promising results in inhibiting tumor growth in various cancer models .

2. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that it can modulate the expression of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. This modulation suggests potential applications in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridine Ring : Utilizing appropriate precursors to construct the pyridine structure.

- Substitution Reactions : Introducing the tert-butyl and tert-butylthio groups through nucleophilic substitution methods.

- Purification : Employing techniques such as chromatography to isolate the desired compound with high purity.

These synthetic approaches ensure that the compound is produced efficiently while maintaining its biological activity .

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-isopropyl-3-methylpyridin-2-amine | C12H17N | Isopropyl group instead of thio group | Different lipophilicity; lesser anticancer activity |

| 2-Aminoquinoline | C9H10N2 | Quinoline structure | Broader spectrum of activity; used in malaria treatment |

| 3-Methylpyridine | C7H9N | Simpler structure | Limited biological activity compared to derivatives |

This table highlights how the unique combination of functional groups in this compound may confer distinct biological properties not found in simpler analogs .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into potential therapeutic applications:

- Anticancer Activity : In vivo studies have shown that derivatives of pyridine compounds can significantly reduce tumor size in mouse models when administered at specific dosages .

- Inflammation Modulation : Research has demonstrated that compounds with similar thioether functionalities can effectively inhibit pro-inflammatory cytokine production, suggesting their utility in inflammatory conditions .

- Mechanistic Studies : Detailed mechanistic studies have indicated that these compounds may interact with specific cellular targets, leading to altered signaling pathways involved in cancer progression and inflammation .

Q & A

Basic: What are the optimal synthetic pathways for introducing tert-butyl and tert-butylthio groups into pyridin-2-amine derivatives?

The synthesis of N-(tert-Butyl)-5-(tert-butylthio)-4-methylpyridin-2-amine typically involves sequential alkylation and nucleophilic substitution. For tert-butylation, a Mitsunobu reaction or copper-catalyzed coupling can introduce the tert-butylamino group at the 2-position . The tert-butylthio group at the 5-position is often installed via nucleophilic displacement of a halogen (e.g., bromine) using tert-butylthiol in the presence of a base like NaH or K₂CO₃ . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate intermediates. Yield optimization requires careful control of reaction temperature (40–80°C) and stoichiometric excess of tert-butylthiol (1.5–2.0 equiv) .

Basic: What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- X-ray crystallography : Resolves stereochemical ambiguity and confirms the spatial arrangement of the tert-butylthio group relative to the pyridine ring. For example, dihedral angles between the pyridine plane and substituents can reveal steric hindrance .

- NMR spectroscopy : H and C NMR identify electronic environments (e.g., deshielded protons near sulfur) and confirm substitution patterns. Aromatic protons at C3 and C6 typically appear as doublets (δ 6.8–7.2 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight with <2 ppm error, distinguishing isotopic clusters for sulfur-containing fragments .

Basic: How does the compound’s stability vary under different storage conditions?

The compound is sensitive to oxidation due to the thioether group. Stability studies recommend:

- Storage : In inert atmospheres (argon or nitrogen) at –20°C, using amber vials to prevent photodegradation .

- Handling : Use gloves inspected for integrity (e.g., nitrile) and avoid contact with oxidizing agents (e.g., peroxides) .

- Decomposition indicators : Discoloration (yellow to brown) or precipitate formation signals degradation. Monitor via TLC (Rf shift) or HPLC (peak broadening) .

Advanced: How do steric and electronic effects of the tert-butylthio group influence structure-activity relationships (SAR) in related analogs?

The tert-butylthio group introduces steric bulk that restricts rotational freedom, as shown by X-ray data where the C–S–C angle deviates from ideal tetrahedral geometry (e.g., 104.5° vs. 109.5°) . This rigidity enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) . Electronically, the sulfur atom participates in hydrogen bonding with backbone amides (e.g., N–H⋯S interactions in crystallized protein-ligand complexes) . Comparative SAR studies show replacing tert-butylthio with smaller groups (e.g., methylthio) reduces potency by 10-fold, highlighting its critical role .

Advanced: What methodologies are used to evaluate its antitumor or antimicrobial activity in preclinical models?

- In vitro cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values calculated using nonlinear regression .

- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) via fluorescence polarization assays. The tert-butylthio group enhances inhibition by occupying hydrophobic regions (Ki < 100 nM) .

- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus). Synergy with β-lactams is observed due to efflux pump inhibition .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization is hindered by the compound’s hydrophobicity and conformational flexibility. Strategies include:

- Solvent selection : Slow evaporation from tert-butanol/water (9:1) promotes ordered lattice formation .

- Polymorph control : Seeding with pre-formed crystals or temperature cycling (–4°C to 25°C) stabilizes the desired monoclinic P2₁/c phase .

- Hydrogen-bond networks : Weak C–H⋯O and C–H⋯π interactions (observed in analogs) guide molecular packing. For example, methoxy groups act as hydrogen-bond acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.